molecular formula C19H27NO B564806 (E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine CAS No. 1185245-16-2

(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine

Cat. No.: B564806
CAS No.: 1185245-16-2
M. Wt: 296.498
InChI Key: YIGXAELTRGXHLY-PBWQCWANSA-N
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Description

(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine is a complex organic compound characterized by the presence of deuterium-labeled cyclohexyl groups and a vinylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine typically involves the following steps:

    Deuterium Labeling: The cyclohexyl groups are labeled with deuterium (d11) through a series of hydrogen-deuterium exchange reactions.

    Formation of Hydroxycyclohexyl Intermediate: The labeled cyclohexyl groups are then converted to 4-hydroxycyclohexyl intermediates via hydroxylation reactions.

    Vinylpyridine Coupling: The hydroxycyclohexyl intermediates are coupled with vinylpyridine under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogen-deuterium exchange reactors and specialized coupling techniques to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

    Oxidation: Ketones and aldehydes.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. Its structural features also allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-[(E)-2-pyridin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethenyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h4-5,8,13-16,18,21H,1-3,6-7,9-12H2/b19-14+/i1D2,2D2,3D2,6D2,7D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGXAELTRGXHLY-PBWQCWANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=CC2=CC=CC=N2)C3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])/C(=C\C2=CC=CC=N2)/C3CCC(CC3)O)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675787
Record name 4-[(Z)-1-(~2~H_11_)Cyclohexyl-2-(pyridin-2-yl)ethenyl]cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185245-16-2
Record name 4-[(Z)-1-(~2~H_11_)Cyclohexyl-2-(pyridin-2-yl)ethenyl]cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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